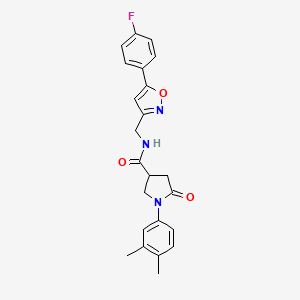
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound characterized by its aromatic indole core substituted with a 2-chlorobenzyl group and a thioether linkage to an N-(m-tolyl)acetamide moiety. This unique structural combination renders the compound significant for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can be achieved through a multi-step organic synthesis process. One approach involves the reaction of 1-(2-chlorobenzyl)-1H-indole-3-thiol with N-(m-tolyl)chloroacetamide under basic conditions. The thiol group of the indole reacts with the chloroacetamide, forming the thioether bond. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). Reflux conditions are often employed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: For industrial-scale production, the reaction parameters can be optimized to maximize yield and purity. Continuous flow reactors may be utilized to enhance the efficiency of the process, providing better control over reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings are prone to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Friedel-Crafts acylation or alkylation reactions utilizing aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: The formation of sulfoxides and sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of acylated or alkylated derivatives on aromatic rings.
Wissenschaftliche Forschungsanwendungen
This compound is versatile in scientific research, notably in:
Chemistry: Utilized in the synthesis of complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biological probe due to its indole structure, which is common in many bioactive molecules.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Employed in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide primarily involves:
Molecular Targets: Interaction with specific proteins or enzymes, often linked to its aromatic indole core.
Pathways Involved: Modulation of cellular pathways, such as signal transduction or metabolic pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-chlorobenzyl)-1H-indole: Lacks the thioether and acetamide moieties.
N-(m-tolyl)acetamide: Lacks the indole and 2-chlorobenzyl groups.
Thioether-linked indole derivatives: May have different substituents, altering their chemical and biological properties.
This article should give you a comprehensive overview of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide and its significance in various fields of research. Hope you found this enlightening!
Eigenschaften
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-7-6-9-19(13-17)26-24(28)16-29-23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLQNBDZOBQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)

![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)
![N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2574119.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2574121.png)




![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide](/img/structure/B2574129.png)
![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)
![N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2574133.png)
